molecular formula C25H33N3O5S B6494110 N'-[2-(4-methoxyphenyl)ethyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898348-28-2

N'-[2-(4-methoxyphenyl)ethyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No. B6494110
CAS RN: 898348-28-2
M. Wt: 487.6 g/mol
InChI Key: OWZBAPHLRVINNT-UHFFFAOYSA-N
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Description

N'-[2-(4-methoxyphenyl)ethyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C25H33N3O5S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[2-(4-methoxyphenyl)ethyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is 487.21409234 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-[2-(4-methoxyphenyl)ethyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[2-(4-methoxyphenyl)ethyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. Studies have indicated that derivatives of phenyl ethylene, similar to VU0491418-1, exhibit significant anticancer activity by interfering with cell proliferation and inducing apoptosis in cancer cells .

Antifungal Applications

VU0491418-1 has been explored for its antifungal properties. Research has demonstrated that it can effectively inhibit the growth of various fungal strains, making it a candidate for developing new antifungal agents. This is particularly important in the context of increasing resistance to existing antifungal drugs .

Neuropharmacology

In neuropharmacology, VU0491418-1 is studied for its potential effects on the central nervous system. It has been investigated as a modulator of neurotransmitter systems, which could lead to new treatments for neurological disorders such as schizophrenia, depression, and anxiety. Its interaction with specific receptors in the brain is a key area of interest .

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. It has been found to act as a growth regulator in plants, similar to synthetic auxins. This makes it a potential candidate for developing new herbicides that can control weed growth without harming crops .

Antispasmodic Effects

Research has shown that VU0491418-1 and its derivatives can act as antispasmodic agents. These compounds have a direct action on the smooth muscle of the gastrointestinal tract, making them useful in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .

Analytical Chemistry

In analytical chemistry, VU0491418-1 is used as a reference compound for the development and validation of analytical methods. Its well-defined chemical structure and properties make it an ideal candidate for calibrating instruments and ensuring the accuracy of analytical measurements .

These applications highlight the versatility and potential of VU0491418-1 in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Synthesis, Anti Cancer and Anti Fungal Studies of New Phenyl Ethylene Derivatives Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium 4-Methoxyphenethyl isocyanate 52634-59-0 - MilliporeSigma

properties

IUPAC Name

N'-[2-(4-methoxyphenyl)ethyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-19-6-12-23(13-7-19)34(31,32)28-18-4-3-5-21(28)15-17-27-25(30)24(29)26-16-14-20-8-10-22(33-2)11-9-20/h6-13,21H,3-5,14-18H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZBAPHLRVINNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

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